molecular formula C13H13N3O B8702342 4-(Aminomethyl)-N-(pyridin-3-YL)benzamide

4-(Aminomethyl)-N-(pyridin-3-YL)benzamide

Cat. No. B8702342
M. Wt: 227.26 g/mol
InChI Key: IHHFCWHTRUIZOK-UHFFFAOYSA-N
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Patent
US09296732B2

Procedure details

A suspension of dihydrobromide salt 32 (1 mmol) in dilute aqueous ammonia solution (50 mL) was extracted into CHCl3 (3×50 mL), the organic fraction dried and the solvent evaporated to give crude benzamide 33 which was used directly.
[Compound]
Name
dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
32
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.Br.[NH2:3][CH2:4][C:5]1[CH:19]=[CH:18][C:8]([C:9]([NH:11][C:12]2[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=2)=[O:10])=[CH:7][CH:6]=1>N>[NH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([C:9]([NH:11][C:12]2[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=2)=[O:10])=[CH:18][CH:19]=1 |f:0.1.2|

Inputs

Step One
Name
dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
32
Quantity
1 mmol
Type
reactant
Smiles
Br.Br.NCC1=CC=C(C(=O)NC=2C=NC=CC2)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted into CHCl3 (3×50 mL)
CUSTOM
Type
CUSTOM
Details
the organic fraction dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC=C(C(=O)NC=2C=NC=CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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